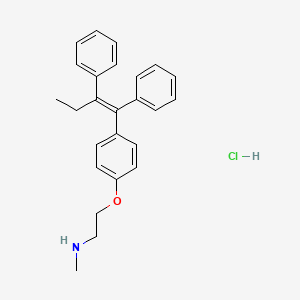

N-Desmethyltamoxifen (hydrochloride)

Descripción

Contextualizing N-Desmethyltamoxifen within Tamoxifen (B1202) Metabolism Research

Tamoxifen is a prodrug, meaning it requires metabolic conversion in the body to exert its primary pharmacological effects. wikipedia.orgnih.gov The metabolic process is extensive and complex, occurring mainly in the liver and involving a family of enzymes known as the cytochrome P450 (CYP) system. researchgate.net The principal initial metabolic pathway for Tamoxifen is N-demethylation, a reaction that removes a methyl group to form N-Desmethyltamoxifen. researchgate.nethmdb.ca

Table 1: Key Enzymes in the Primary Metabolism of Tamoxifen

| Parent Compound | Primary Metabolite | Key Catalyzing Enzymes | Metabolic Pathway | Percentage of Metabolism |

|---|---|---|---|---|

| Tamoxifen | N-Desmethyltamoxifen | CYP3A4, CYP3A5 | N-demethylation | ~92% wikipedia.org |

Academic Significance of N-Desmethyltamoxifen as a Key Metabolite

The academic significance of N-Desmethyltamoxifen is primarily linked to its role as a crucial intermediate in the formation of endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). nih.govwikipedia.org Endoxifen is considered one of the most clinically important active metabolites of Tamoxifen, exhibiting 30 to 100 times greater potency in suppressing estrogen-dependent cell proliferation than Tamoxifen itself. wikipedia.orgmssm.edu

The conversion of N-Desmethyltamoxifen to endoxifen is accomplished through a hydroxylation step catalyzed almost exclusively by the CYP2D6 enzyme. nih.govhmdb.canih.gov This enzymatic step is a major focus of pharmacogenetic research because the gene for CYP2D6 is highly polymorphic. nih.gov Genetic variations can lead to different enzyme activity levels, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. mssm.edu This variability directly influences the rate of endoxifen formation from N-Desmethyltamoxifen, leading to significant differences in plasma endoxifen concentrations among patients receiving the same dose of Tamoxifen. researchgate.net

While N-Desmethyltamoxifen itself has a relatively low binding affinity for the estrogen receptor, its high circulating concentration makes it a critical substrate pool for the production of endoxifen. taylorandfrancis.comwikipedia.org Therefore, understanding the factors that regulate the formation and subsequent conversion of N-Desmethyltamoxifen is essential for predicting and explaining the variability in clinical outcomes of Tamoxifen therapy. nih.gov

Table 2: Relative Binding Affinity of Tamoxifen and Key Metabolites for the Estrogen Receptor

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) |

|---|---|

| Tamoxifen | 2.8% wikipedia.org |

| N-Desmethyltamoxifen | 2.4% wikipedia.org |

| 4-hydroxytamoxifen (B85900) (afimoxifene) | 181% wikipedia.org |

Utility of N-Desmethyltamoxifen as a Reference Standard in Pharmaceutical Research

In pharmaceutical development and clinical research, the precise and accurate measurement of a drug and its metabolites in biological matrices is fundamental for pharmacokinetic and pharmacodynamic analyses. researchgate.netnih.gov N-Desmethyltamoxifen (hydrochloride), as a purified and stable chemical entity, serves as a critical reference standard for such analytical applications. veeprho.com

Its primary utility is in the development, validation, and routine use of bioanalytical methods, most notably high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net These sophisticated techniques are employed to simultaneously quantify Tamoxifen and its key metabolites—including N-Desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen—in plasma, serum, and tissue samples. mssm.edunih.govnih.gov

The availability of a certified reference standard is essential for establishing method calibration curves, determining limits of detection and quantification, and assessing the accuracy, precision, and specificity of the assay. researchgate.netnih.gov Such validated methods are indispensable tools in clinical trials and therapeutic drug monitoring, allowing researchers to investigate the relationship between drug metabolite levels, patient genetics (e.g., CYP2D6 genotype), and clinical efficacy. mssm.edunih.gov The use of N-Desmethyltamoxifen as a reference standard thereby underpins the research aimed at personalizing Tamoxifen therapy.

Table 3: Analytical Methods Utilizing N-Desmethyltamoxifen as a Key Analyte

| Analytical Technique | Common Biological Matrix | Purpose |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Serum | Quantification for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenetic research. mssm.eduresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Plasma, Serum | Quantification of Tamoxifen and its metabolites; often used as an alternative to LC-MS/MS. researchgate.netnih.gov |

Structure

3D Structure of Parent

Propiedades

Número CAS |

15917-66-5 |

|---|---|

Fórmula molecular |

C25H28ClNO |

Peso molecular |

393.9 g/mol |

Nombre IUPAC |

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24+; |

Clave InChI |

GMLHJWZEYLTNJW-QREUMGABSA-N |

SMILES isomérico |

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl |

SMILES canónico |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl |

Origen del producto |

United States |

Enzymatic Biotransformation Pathways of N Desmethyltamoxifen

N-Desmethyltamoxifen Formation from Tamoxifen (B1202)

The initial step in the primary metabolic pathway of Tamoxifen is N-demethylation, which results in the formation of N-Desmethyltamoxifen. oup.com This reaction is catalyzed by several cytochrome P450 isoenzymes.

The N-demethylation of Tamoxifen to N-Desmethyltamoxifen is predominantly carried out by the CYP3A4 and CYP3A5 isoenzymes. researchgate.netresearchgate.netnih.govnih.gov These enzymes are the major catalysts responsible for this metabolic conversion in the human liver. nih.govnih.gov Studies have shown that CYP3A4 is the key enzyme involved in the biotransformation of tamoxifen to its primary metabolite, N-desmethyltamoxifen. oup.com The conversion of tamoxifen by N-demethylation via CYP3A4/5 represents a significant portion of tamoxifen metabolism. researchgate.net

While CYP3A4 and CYP3A5 are the primary drivers of N-demethylation, other CYP450 isoenzymes also contribute to the formation of N-Desmethyltamoxifen, albeit to a lesser extent. These include CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov In vitro studies using recombinant human P450s have demonstrated that tamoxifen N-demethylation is mediated by CYP2D6, CYP1A1, and CYP1A2 at low substrate concentrations, with contributions from CYP1B1, CYP2C9, CYP2C19, and CYP3A5 at higher concentrations. nih.gov

| CYP Isoenzyme | Contribution Level | Substrate Concentration Dependence |

|---|---|---|

| CYP3A4 | Primary | - |

| CYP3A5 | Primary | - |

| CYP2D6 | Minor | Low concentrations |

| CYP2C9 | Minor | High concentrations |

| CYP2C19 | Minor | High concentrations |

| CYP1A2 | Minor | Low concentrations |

N-Desmethyltamoxifen is the most abundant metabolite of Tamoxifen found circulating in human serum. hematologyandoncology.netnih.gov The metabolic pathway leading to N-Desmethyltamoxifen, primarily through CYP3A-mediated N-demethylation, accounts for over 90% of Tamoxifen metabolism. hematologyandoncology.netresearchgate.net This highlights the quantitative significance of this metabolic route. The plasma concentrations of N-desmethyltamoxifen are notably higher than those of other metabolites like 4-hydroxytamoxifen (B85900), indicating that the primary route for the metabolism of tamoxifen is via N-demethylation. oup.com

Secondary Metabolism of N-Desmethyltamoxifen

Following its formation, N-Desmethyltamoxifen undergoes further metabolic conversion, primarily through hydroxylation, to form other active metabolites.

A crucial step in the secondary metabolism of N-Desmethyltamoxifen is its hydroxylation to form Endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). nih.govnih.govaacrjournals.org Endoxifen is considered a major active metabolite of Tamoxifen, exhibiting a significantly higher affinity for the estrogen receptor than Tamoxifen itself. hematologyandoncology.netcancernetwork.com

The conversion of N-Desmethyltamoxifen to Endoxifen is almost exclusively catalyzed by the Cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.nethematologyandoncology.netnih.govnih.gov This enzyme plays a pivotal role in the bioactivation of Tamoxifen by mediating this critical hydroxylation step. researchgate.netnih.govnih.gov The formation of endoxifen is therefore highly dependent on the activity of the CYP2D6 enzyme. nih.govnih.gov Genetic variations in the CYP2D6 gene can lead to altered enzyme activity, which in turn influences the formation of Endoxifen. researchgate.netnih.gov

| Metabolic Step | Primary Metabolite | Predominant Enzyme |

|---|---|---|

| Tamoxifen → N-Desmethyltamoxifen | N-Desmethyltamoxifen | CYP3A4/CYP3A5 |

| N-Desmethyltamoxifen → Endoxifen | Endoxifen | CYP2D6 |

Hydroxylation of N-Desmethyltamoxifen to Endoxifen (4-hydroxy-N-desmethyltamoxifen)

Contribution of Other Cytochrome P450 Isoenzymes to Endoxifen Formation

The conversion of N-Desmethyltamoxifen to endoxifen, a metabolite of high anti-estrogenic potency, is predominantly catalyzed by the Cytochrome P450 2D6 (CYP2D6) enzyme. hematologyandoncology.netnih.govnih.gov This specific hydroxylation step is considered the rate-limiting reaction in the primary pathway for endoxifen bioactivation. gbcbiotech.com Research indicates that the conversion of N-desmethyltamoxifen to endoxifen is almost exclusively mediated by CYP2D6. gbcbiotech.com

Subsequent Metabolic Derivatives of N-Desmethyltamoxifen

Following its formation, N-Desmethyltamoxifen can undergo further metabolic transformations to yield other derivatives. One such pathway involves a second demethylation step, converting N-Desmethyltamoxifen into N,N-didesmethyltamoxifen. This reaction is catalyzed by CYP3A4 and CYP3A5. taylorandfrancis.comdrugbank.com Studies using Chinese hamster ovary cells have also indicated that CYP2D6 is involved in the production of small amounts of N,N-didesmethyltamoxifen. researchgate.net

Another significant derivative is norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen). The formation of norendoxifen is associated with the activity of CYP2C19. nih.gov

Conjugation Reactions Involving N-Desmethyltamoxifen and its Metabolites

N-Desmethyltamoxifen and its subsequent metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body, primarily through bile and urine. nih.govnih.gov These processes, including glucuronidation and sulfation, represent detoxification pathways. researchgate.net

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While N-Desmethyltamoxifen itself is not a primary substrate for glucuronidation, its hydroxylated metabolite, endoxifen, undergoes O-glucuronidation. aacrjournals.org Several UGT isoforms, including UGT1A8, UGT1A10, and UGT2B7, have been identified as key enzymes in the glucuronidation of endoxifen. nih.govdoi.orgreports-vnmedical.com.ua Studies have shown that while 4-hydroxytamoxifen can undergo both N- and O-glucuronidation, only O-glucuronidation activity is observed for endoxifen. nih.govdoi.org

Sulfate Conjugation: Sulfotransferases (SULTs) are responsible for catalyzing sulfation. N-Desmethyltamoxifen can be a substrate for sulfotransferase enzymes, leading to the formation of N-desmethyltamoxifen sulfate. drugbank.comdrugbank.com Specifically, human hydroxysteroid sulfotransferase 2A1 (hSULT2A1) has been shown to metabolize N-desmethyltamoxifen. nih.gov SULT1A1 is also implicated in the inactivation of N-desmethyltamoxifen through a series of reactions. nih.gov Furthermore, N-desmethyltamoxifen has been found to be a substrate for both hSULT1E1 and hSULT1A1*1. uiowa.edu

Investigating Genetic Polymorphisms Affecting N-Desmethyltamoxifen Metabolism

Interindividual variability in the metabolism of N-Desmethyltamoxifen is largely attributed to genetic polymorphisms in the genes encoding the Cytochrome P450 enzymes. These genetic variations can lead to altered enzyme activity, classifying individuals into different metabolizer phenotypes and impacting the plasma concentrations of N-Desmethyltamoxifen and its critical metabolite, endoxifen.

CYP2D6 Genotype: The CYP2D6 gene is highly polymorphic, with numerous alleles resulting in absent, reduced, normal, or ultra-rapid enzyme activity. nih.gov This directly affects the conversion of N-Desmethyltamoxifen to endoxifen. Individuals classified as poor metabolizers (PMs), who carry two non-functional alleles, exhibit significantly lower plasma concentrations of endoxifen compared to extensive metabolizers (EMs) who have two functional alleles. hematologyandoncology.netumich.edu Intermediate metabolizers (IMs), carrying alleles that confer reduced function, also show lower levels of endoxifen than extensive metabolizers. umich.edu Consequently, PMs and IMs may have higher concentrations of N-desmethyltamoxifen.

Other CYP Genotypes: Polymorphisms in other CYP genes also influence the metabolic pathways.

CYP2C19: Variants of the CYP2C19 gene, such as the gain-of-function *17 allele and the loss-of-function *2 allele, have been studied. The CYP2C19 genotype has been correlated with norendoxifen concentrations.

CYP2C9: Reduced-activity alleles of CYP2C9 (*2 and *3) have been associated with significantly lower plasma concentrations of (Z)-endoxifen. researchgate.net

CYP3A4/5: While CYP3A enzymes are central to forming N-Desmethyltamoxifen, studies suggest that polymorphisms in CYP3A4 and CYP3A5 have a minor effect on the variability in tamoxifen metabolism compared to the profound impact of the CYP2D6 genotype. gbcbiotech.com

Table 1: Impact of Genetic Polymorphisms on N-Desmethyltamoxifen Metabolism

| Gene | Allele Type | Phenotype | Effect on N-Desmethyltamoxifen (NDM) Metabolism | Resulting Endoxifen Levels |

|---|---|---|---|---|

| CYP2D6 | Non-functional (e.g., *4, *5) | Poor Metabolizer (PM) | Markedly reduced conversion of NDM to endoxifen | Significantly Lower |

| CYP2D6 | Reduced-function (e.g., *10, *41) | Intermediate Metabolizer (IM) | Decreased conversion of NDM to endoxifen | Lower |

| CYP2D6 | Functional (e.g., *1, *2) | Extensive Metabolizer (EM) | Normal conversion of NDM to endoxifen | Normal |

| CYP2D6 | Gene Duplication | Ultrarapid Metabolizer (UM) | Increased conversion of NDM to endoxifen | Higher |

| CYP2C9 | Reduced-activity (e.g., *2, *3) | Poor/Intermediate Metabolizer | Associated with altered metabolite ratios | Lower |

| CYP2C19 | Loss-of-function (e.g., *2) | Poor Metabolizer | Associated with altered norendoxifen levels | - |

Enzyme Inhibition Studies Perturbing N-Desmethyltamoxifen Metabolic Pathways

The metabolic conversion of N-Desmethyltamoxifen is susceptible to inhibition by co-administered drugs, which can significantly alter the plasma concentrations of its metabolites.

Selective Serotonin Reuptake Inhibitors (SSRIs): A prominent example is the interaction with certain SSRIs that are potent inhibitors of CYP2D6. gbcbiotech.com Co-administration of paroxetine, a strong CYP2D6 inhibitor, with tamoxifen has been shown to cause a substantial decrease in the plasma concentration of endoxifen. oup.comnih.gov This occurs because paroxetine blocks the critical step of N-Desmethyltamoxifen hydroxylation to endoxifen. drugs.com Studies have demonstrated that in individuals with a wild-type (extensive metabolizer) CYP2D6 genotype, potent inhibitors can reduce endoxifen levels by over 50%, effectively converting a genotypic extensive metabolizer into a phenotypic poor metabolizer. nih.govumich.edu Other SSRIs like fluoxetine and sertraline also inhibit CYP2D6, though to varying degrees. biospace.com

Other Enzyme Inhibitors:

Quinidine: A potent inhibitor of CYP2D6, has been shown in vitro to reduce the hydroxylation of N-desmethyltamoxifen to endoxifen by approximately 79%. drugs.comnih.gov

Troleandomycin: An inhibitor of CYP3A4, has demonstrated the ability to inhibit the N-demethylation of tamoxifen to N-desmethyltamoxifen by about 78% in vitro. nih.gov

N-Desmethyltamoxifen as an Inhibitor: Interestingly, N-Desmethyltamoxifen and its derivatives can themselves act as enzyme inhibitors. N-Desmethyltamoxifen has been shown to inhibit CYP3A-mediated metabolism. nih.gov It can also act as a non-competitive inhibitor of aromatase, with a K(i) value of 15.9 μM. nih.gov Furthermore, N-desmethyltamoxifen and endoxifen have been identified as inhibitors of the sulfotransferase enzyme hSULT2A1. nih.gov

Table 2: Effects of Enzyme Inhibitors on N-Desmethyltamoxifen Metabolic Pathways

| Inhibitor | Target Enzyme | Metabolic Step Affected | Impact on Metabolite Levels |

|---|---|---|---|

| Paroxetine | CYP2D6 | N-Desmethyltamoxifen → Endoxifen | Significantly decreases endoxifen |

| Quinidine | CYP2D6 | N-Desmethyltamoxifen → Endoxifen | Significantly decreases endoxifen |

| Troleandomycin | CYP3A4 | Tamoxifen → N-Desmethyltamoxifen | Decreases N-Desmethyltamoxifen formation |

| N-Desmethyltamoxifen | Aromatase | Estrogen Synthesis | Inhibits aromatase activity |

| N-Desmethyltamoxifen | CYP3A | General CYP3A metabolism | Inhibits CYP3A activity |

| N-Desmethyltamoxifen | hSULT2A1 | Sulfation | Inhibits sulfotransferase activity |

Molecular and Cellular Mechanisms of Action of N Desmethyltamoxifen in Research

Estrogen Receptor Interactions and Modulation by N-Desmethyltamoxifen

N-Desmethyltamoxifen's interaction with estrogen receptors (ERs) is a key aspect of its biological activity, although it is generally considered to have weaker effects compared to other tamoxifen (B1202) metabolites.

Research has demonstrated that N-Desmethyltamoxifen binds to estrogen receptors, but with a significantly lower affinity than estradiol (B170435) and other key tamoxifen metabolites. In one study, the binding affinity of N-Desmethyltamoxifen for the estrogen receptor was found to be 2.4% relative to estradiol. wikipedia.org This is slightly lower than the parent compound, tamoxifen, which has a relative binding affinity of 2.8%. wikipedia.org

Functionally, N-Desmethyltamoxifen is characterized as a selective estrogen receptor modulator (SERM) with weak antiestrogenic activity. taylorandfrancis.com It acts as a weak antagonist of the estrogen receptor. wikipedia.org Its effects on ceramide metabolism, for instance, have been shown to be more significant than its anti-estrogenic actions, highlighting that not all of its biological effects are mediated through the estrogen receptor. taylorandfrancis.com Like other SERMs, its activity can be tissue-specific, exhibiting a mix of estrogenic and antiestrogenic effects depending on the target tissue. wikipedia.orgumich.edu

When compared to its parent compound and other major metabolites, N-Desmethyltamoxifen demonstrates considerably lower estrogen receptor binding affinity and antiestrogenic potency. While N-Desmethyltamoxifen's affinity for the ER is comparable to that of tamoxifen, it is substantially lower than that of 4-hydroxytamoxifen (B85900) and endoxifen (B1662132). wikipedia.org 4-hydroxytamoxifen and endoxifen, the more potent metabolites, exhibit a binding affinity for the estrogen receptor that is 30 to 100 times greater than that of tamoxifen. wikipedia.orgresearchgate.net Consequently, the antiestrogenic effects of 4-hydroxytamoxifen and endoxifen are also significantly more potent. researchgate.net

Interactive Data Table: Comparative Estrogen Receptor Binding Affinities

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) |

| N-Desmethyltamoxifen | 2.4 |

| Tamoxifen | 2.8 |

| 4-Hydroxytamoxifen | 181 |

| Endoxifen | 181 |

Non-Estrogen Receptor Mediated Biological Activities of N-Desmethyltamoxifen

Beyond its interaction with estrogen receptors, N-Desmethyltamoxifen exhibits biological activity through other cellular pathways, notably through the inhibition of Protein Kinase C.

N-Desmethyltamoxifen has been identified as an inhibitor of Protein Kinase C (PKC), an enzyme involved in various signal transduction pathways. This inhibitory action is a non-estrogen receptor-mediated effect.

Research indicates that N-Desmethyltamoxifen is a more potent inhibitor of PKC than its parent compound, tamoxifen. Studies have reported an IC50 value of 25 µM for N-Desmethyltamoxifen's inhibition of PKC. Some research suggests it may be a tenfold more potent PKC inhibitor than tamoxifen.

Regulation of Ceramide Metabolism by N-Desmethyltamoxifen

N-Desmethyltamoxifen has been shown to influence the metabolic pathways of ceramides, a class of sphingolipids that play crucial roles in cellular processes such as apoptosis and cell signaling.

Antioxidant and Anti-Lipid Peroxidation Properties of N-Desmethyltamoxifen

Investigations into the antioxidant capabilities of N-Desmethyltamoxifen have revealed its ability to counteract oxidative stress, a process implicated in various cellular damage pathways.

Studies have shown that N-Desmethyltamoxifen possesses antioxidant properties, although its potency can vary compared to its parent compound and other metabolites. In research on the inhibition of lipid peroxidation in rat liver microsomes and phospholipid liposomes, N-Desmethyltamoxifen was identified as an inhibitor, albeit a weaker one than tamoxifen and the more potent 4-hydroxytamoxifen. nih.gov It is understood that tamoxifen and its metabolites can act as intramembranous scavengers of peroxyl radicals. nih.gov This free radical scavenging activity is a potential mechanism by which N-Desmethyltamoxifen contributes to the inhibition of oxidative stress and lipid peroxidation. nih.gov

| Compound | Relative Inhibitory Potency on Lipid Peroxidation nih.gov |

| 4-hydroxytamoxifen | Most Powerful |

| Tamoxifen | Intermediate |

| N-Desmethyltamoxifen | Weaker |

| cis-isomer of Tamoxifen | Weaker |

Modulatory Effects of N-Desmethyltamoxifen on Vascular Physiology

N-Desmethyltamoxifen has been observed to exert direct effects on vascular tissues, suggesting a role in the regulation of vascular tone and function.

In ex vivo studies using isolated aortic rings from rats, N-Desmethyltamoxifen induced vasorelaxation in a concentration-dependent manner. nih.gov Notably, it was found to be more potent and exhibited a higher maximum effect (Emax) compared to tamoxifen itself. nih.gov The mechanism underlying this vasorelaxant effect appears to involve the synthesis of vasodilator prostanoids, as the effect was significantly reduced by inhibitors of cyclooxygenase. nih.gov

| Compound | Potency (pD2) nih.gov | Maximum Effect (Emax) nih.gov |

| N-Desmethyltamoxifen | 9.0 ± 0.1 | 101.1% ± 1.8% |

| Endoxifen | 8.9 ± 0.1 | 101.0% ± 1.8% |

| Tamoxifen | 8.8 ± 0.1 | 92.6% ± 1.3% |

| 4-hydroxy-Tamoxifen | 8.5 ± 0.1 | 88.5% ± 1.3% |

Cannabinoid Receptor (CB1R, CB2R) Ligand Activity of N-Desmethyltamoxifen

Emerging research has identified the cannabinoid receptors as novel molecular targets for tamoxifen and its metabolites, including N-Desmethyltamoxifen. This interaction is independent of the estrogen receptor pathway.

Research has shown that various selective estrogen receptor modulators (SERMs), including N-Desmethyltamoxifen, can act as inverse agonists at cannabinoid receptors. frontiersin.orgnih.gov A comprehensive study on tamoxifen isomers and metabolites revealed that 4-hydroxy-N-desmethyltamoxifen (endoxifen), which is structurally very similar to N-Desmethyltamoxifen, exhibits relatively selective binding to the CB1 receptor and functions as a full inverse agonist at both CB1 and CB2 receptors. plos.orgnih.gov Inverse agonism at these G-protein coupled receptors leads to a reduction in basal G-protein activity and an increase in intracellular cAMP levels. plos.orgnih.gov This activity suggests that N-Desmethyltamoxifen may modulate cellular functions through the endocannabinoid system.

| Compound | Receptor Binding Selectivity plos.orgnih.gov | Functional Activity at CB1 and CB2 Receptors plos.orgnih.gov |

| Endoxifen (isomers) | Relatively CB1R-selective | Full Inverse Agonist |

| Tamoxifen (isomers) | Slightly higher affinity for CB2Rs | Full Inverse Agonist |

| 4-hydroxytamoxifen (isomers) | Slightly higher affinity for CB2Rs | Full Inverse Agonist |

Isomer-Specific Receptor Binding and Functional Modulation

N-Desmethyltamoxifen, a primary metabolite of tamoxifen, demonstrates the critical importance of stereochemistry in its interaction with cellular targets, primarily the estrogen receptors (ERs). wikipedia.orgontosight.ai As a triphenylethylene (B188826) derivative, N-Desmethyltamoxifen exists as geometric isomers, specifically the (Z) and (E) isomers, which arise from the configuration around the carbon-carbon double bond. ontosight.ainih.gov Research has consistently shown that the (Z)-isomer possesses the significant biological activity, a characteristic that is crucial for its function as a Selective Estrogen Receptor Modulator (SERM). ontosight.ainih.gov The specific three-dimensional shape of the (Z)-isomer is essential for its ability to bind effectively to the ligand-binding pocket of estrogen receptors. ontosight.ai

The affinity of N-Desmethyltamoxifen for the estrogen receptor is relatively low compared to other tamoxifen metabolites and estradiol, the primary endogenous estrogen. wikipedia.orgnih.gov One study quantified its binding affinity for the estrogen receptor at 2.4% relative to estradiol. wikipedia.org Another study found that it binds with less than 1% of the affinity of its parent compound, tamoxifen. nih.gov This inherently weak binding capacity categorizes N-Desmethyltamoxifen as a poor antiestrogen (B12405530) in its own right. medchemexpress.com Its main significance in the mechanism of action of tamoxifen therapy lies in its role as a direct precursor to the much more potent metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen). wikipedia.org The subsequent hydroxylation of N-Desmethyltamoxifen to endoxifen increases the binding affinity for the ER by approximately 100-fold, making endoxifen a key mediator of tamoxifen's therapeutic effects. nih.govresearchgate.net

The following table details the relative binding affinities of N-Desmethyltamoxifen and related compounds to the estrogen receptor, illustrating the profound impact of metabolic modifications on receptor interaction.

| Compound | Relative Binding Affinity (%) (Compared to Estradiol) | Reference |

|---|---|---|

| Estradiol | 100% | wikipedia.org |

| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | 181% | wikipedia.org |

| Afimoxifene (4-hydroxytamoxifen) | 181% | wikipedia.org |

| Tamoxifen | 2.8% | wikipedia.org |

| N-Desmethyltamoxifen | 2.4% | wikipedia.org |

Once bound to the estrogen receptor, N-Desmethyltamoxifen functions as a SERM, exhibiting tissue-specific agonist or antagonist activity. ontosight.aiwikipedia.org In estrogen receptor-positive breast cancer cells, it primarily acts as an antagonist. ontosight.ai This binding event induces a conformational change in the receptor that is distinct from the change induced by estrogen. nih.gov Specifically, the binding of an antagonist like N-Desmethyltamoxifen affects the positioning of a critical region of the receptor known as helix 12. nih.gov This altered conformation prevents the recruitment of co-activator proteins that are necessary for the transcription of estrogen-responsive genes. nih.gov By blocking the transcription of genes that promote cell growth and proliferation, N-Desmethyltamoxifen can contribute to the inhibition of cancer cell proliferation and the induction of apoptosis.

While its primary mechanism is ER-mediated, some research indicates that N-Desmethyltamoxifen may have actions independent of the estrogen receptor. Studies have shown it to be a significantly more potent inhibitor of protein kinase C (PKC) than tamoxifen itself and a regulator of ceramide metabolism. medchemexpress.comselleckchem.com

The functional modulation by N-Desmethyltamoxifen is summarized below.

| Mechanism | Target Tissue/Cell | Effect | Reference |

|---|---|---|---|

| Estrogen Receptor (ER) Antagonism | ER-Positive Breast Tissue | Inhibits estrogen-stimulated gene transcription, leading to reduced cell proliferation and apoptosis induction. | ontosight.ai |

| Protein Kinase C (PKC) Inhibition | Various | Acts as a potent inhibitor, approximately 10-fold more so than tamoxifen. | medchemexpress.comselleckchem.com |

| Ceramide Metabolism Regulation | Human AML Cells | Limits ceramide glycosylation, hydrolysis, and sphingosine (B13886) phosphorylation. | medchemexpress.com |

Preclinical Research Models and Experimental Approaches for N Desmethyltamoxifen

In Vitro Cell Culture Models

The MCF-7 human breast cancer cell line, which is positive for estrogen receptors (ER), is a cornerstone model for studying the effects of antiestrogen (B12405530) compounds. Research has demonstrated that N-desmethyltamoxifen is as effective as its parent compound, tamoxifen (B1202), in inhibiting the growth of MCF-7 cells. medchemexpress.cn This inhibitory action is correlated with the compound's affinity for the estrogen receptor. nih.gov While the active metabolite 4-hydroxytamoxifen (B85900) shows a significantly higher potency in growth inhibition, N-desmethyltamoxifen's presence in high concentrations in patient plasma underscores its clinical relevance. nih.govnih.gov Studies have used MCF-7 cells to probe the proteome-wide effects of both tamoxifen and N-desmethyltamoxifen, identifying numerous protein targets and stability changes that contribute to their anti-proliferative effects. nih.gov

| Compound | Cell Line | IC50 Value (µM) | Assay Method |

|---|---|---|---|

| 4-hydroxytamoxifen | MCF-7 | 12 | MTT Assay |

| 4-hydroxytamoxifen | T47D | 15 | MTT Assay |

The anti-proliferative effects of N-desmethyltamoxifen have also been investigated in the context of brain tumors, specifically gliomas. In vitro studies on human glioma cell lines have revealed that N-desmethyltamoxifen is a more potent inhibitor of cell proliferation compared to tamoxifen. nih.gov Research using multiple glioma lines demonstrated that the dose required to achieve 50% inhibition of cell viability (ID50) was consistently five- to ten-fold lower for N-desmethyltamoxifen than for tamoxifen. nih.gov This enhanced potency is significant because the growth-inhibitory mechanism of tamoxifen and its metabolites in gliomas is considered to be independent of estrogen receptors and may involve the inhibition of protein kinase C (PKC), an enzyme that N-desmethyltamoxifen inhibits more potently than tamoxifen. nih.gov

In the context of hematological malignancies, N-desmethyltamoxifen has been studied for its "off-target" effects on cellular metabolism in acute myeloid leukemia (AML) cells. Research has shown that both tamoxifen and N-desmethyltamoxifen can significantly alter sphingolipid metabolism, a pathway critical for cancer cell growth and survival. nih.gov Specifically, in vincristine-resistant HL-60/VCR cells, these compounds were found to inhibit ceramide hydrolysis and block its glycosylation. nih.govnih.gov This leads to an increase in endogenous levels of tumor-suppressive ceramide species (C16:0 and C24:1) and a drastic reduction in the levels of mitogenic sphingosine (B13886) 1-phosphate (S1-P) and its precursor, sphingosine. nih.govnih.gov These findings highlight a therapeutic potential for N-desmethyltamoxifen in AML by modulating critical lipid signaling pathways. nih.gov

| Metabolite Affected | Effect | Cell Line |

|---|---|---|

| Glucosylceramide (GC) molecular species | Nearly total halt in production | HL-60/VCR |

| Sphingosine | Reduced to 9% of control | HL-60/VCR |

| Sphingosine 1-phosphate (S1-P) | Reduced by 85% | HL-60/VCR |

The rat pituitary gland serves as a model to understand the hormonal regulation of gene expression. While direct studies on N-desmethyltamoxifen are limited, research on tamoxifen provides valuable insights into the potential effects of its primary metabolite. Tamoxifen has been shown to influence the expression of key genes in the rat pituitary. For instance, it can induce the expression of the progesterone (B1679170) receptor in gonadotropes in an estrogen-dependent manner. nih.gov Furthermore, in vivo studies have demonstrated that tamoxifen administration can inhibit the expression of the insulin-like growth factor I (IGF-I) gene in the pituitary, an action that is partially independent of the pituitary itself. mcgill.ca Given that N-desmethyltamoxifen is a major metabolite, it is plausible that it contributes to these observed gene regulatory effects of tamoxifen in the pituitary.

Isolated organ systems provide a platform to study the physiological effects of compounds on specific tissues. In rat aortic rings, N-desmethyltamoxifen has been shown to be a potent inducer of vasorelaxation. nih.gov Its effect was found to be more potent than that of tamoxifen and 4-hydroxytamoxifen. nih.govresearchgate.net This vasorelaxant effect is mediated by the synthesis of vasodilator prostanoids. nih.gov

Rat liver microsomes are a standard in vitro tool for studying drug metabolism and enzyme inhibition. Studies using this system have revealed that N-desmethyltamoxifen, along with tamoxifen and 4-hydroxytamoxifen, is a potent inhibitor of hepatic cytochrome P-450-dependent mixed-function oxidations. nih.gov All three compounds showed essentially equal potency in inhibiting the oxidation of Type-I substrates like ethylmorphine and aminopyrine. nih.gov

| Compound | Potency (pD2) | Maximum Effect (Emax %) |

|---|---|---|

| N-Desmethyltamoxifen | 9.0 ± 0.1 | 101.1 ± 1.8 |

| Endoxifen (B1662132) | 8.9 ± 0.1 | 101.0 ± 1.8 |

| Tamoxifen | 8.8 ± 0.1 | 92.6 ± 1.3 |

| 4-hydroxytamoxifen | 8.5 ± 0.1 | 88.5 ± 1.3 |

The formation of N-desmethyltamoxifen from tamoxifen is a critical step in its metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes. In vitro studies using recombinant human CYP enzymes have identified that N-demethylation is mediated by multiple isoforms. capes.gov.br At low substrate concentrations, CYP1A1, CYP1A2, CYP2D6, and CYP3A4 are involved, with contributions from CYP1B1, CYP2C9, CYP2C19, and CYP3A5 at higher concentrations. capes.gov.brresearchgate.net However, it is widely recognized that the N-demethylation pathway, which accounts for approximately 92% of tamoxifen's metabolism, is primarily catalyzed by CYP3A4 and CYP3A5. mdpi.com Kinetic studies using female rat liver microsomes have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the N-desmethylation of tamoxifen. researchgate.net

| Metabolic Reaction | Km (µM) | Vmax (pmol min-1 mg-1) |

|---|---|---|

| N-desmethylation | 14.6 ± 2.2 | 297.5 ± 19.2 |

In Vivo Animal Models

Rodent models, particularly rats and mice, are indispensable for studying the in vivo pharmacokinetics and metabolism of N-Desmethyltamoxifen. Significant species-dependent differences in tamoxifen metabolism have been observed. nih.gov

In immature rats administered tamoxifen, N-Desmethyltamoxifen is the predominant serum metabolite, with very low levels of 4-hydroxytamoxifen. elsevierpure.com Conversely, in mature mice, both N-Desmethyltamoxifen and 4-hydroxytamoxifen are present in significant amounts. elsevierpure.com Studies have shown that the area under the curve (AUC) for N-Desmethyltamoxifen is approximately four times greater in rats than in mice after equivalent doses of tamoxifen. elsevierpure.com Peak plasma levels of N-Desmethyltamoxifen in immature rats occur much later (24-48 hours) compared to the peak of the parent drug (3-6 hours). elsevierpure.com

The elimination half-life of N-Desmethyltamoxifen has been determined to be around 12.1 hours in rats and 9.6 hours in mice. elsevierpure.com Upon chronic administration, N-Desmethyltamoxifen levels accumulate, reaching a plateau where its serum concentration is about 1.5 to 2 times that of tamoxifen in both species. elsevierpure.com Investigations into the biotransformation pathways show that tamoxifen is metabolized by cytochrome P450 enzymes, primarily CYP3A4, to form N-Desmethyltamoxifen. eur.nlwikipedia.org This metabolite is then further converted by CYP2D6 to the highly active metabolite, endoxifen. eur.nl

Table 1: Comparative Pharmacokinetic Parameters of N-Desmethyltamoxifen in Rodents After a Single Oral Dose of Tamoxifen (200 mg/kg)

| Parameter | Immature Rat | Mature Mouse |

|---|---|---|

| Predominant Metabolite | N-Desmethyltamoxifen | N-Desmethyltamoxifen & 4-hydroxytamoxifen |

| AUC (μg·hr/ml) | 111 | 26.3 |

| Peak Level Time (hr) | 24-48 | Parallels Tamoxifen (peak at 3-6 hr) |

| Elimination Half-life (hr) | 12.1 | 9.6 |

Data sourced from Robinson et al., 1991. elsevierpure.com

Animal models of disease, particularly mammary tumor models, are crucial for assessing the biological activity of tamoxifen and its metabolites. N-Desmethyltamoxifen itself exhibits weak anti-estrogenic activity, with an affinity for the estrogen receptor that is only about 2.4% relative to estradiol (B170435). wikipedia.org However, its significance lies in its role as a direct precursor to endoxifen, which has a much higher affinity for the estrogen receptor and is considered a key active metabolite responsible for tamoxifen's efficacy. eur.nlwikipedia.org

Preclinical bridging studies are performed to correlate data from different analytical methods. A key example is the comparison of drug concentrations measured in dried blood spots (DBS) versus traditional plasma samples. DBS sampling, which involves collecting a small amount of blood from a fingerprick, is less invasive and simpler than conventional venipuncture. onderzoekmetmensen.nl

Research has focused on developing and validating methods using Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to analyze tamoxifen and its metabolites, including N-Desmethyltamoxifen, from DBS samples. nih.govresearchgate.net These studies have demonstrated that DBS is a viable alternative to plasma sampling. nih.gov

Validation studies have shown a high correlation between N-Desmethyltamoxifen concentrations measured in DBS and those measured in plasma (rs > 0.83). researchgate.net The mean concentrations obtained from both methods were not significantly different. nih.gov Knowledge of the blood-to-plasma partition ratio and hematocrit is necessary to accurately estimate plasma concentrations from DBS data. researchgate.net These bridging studies are essential for facilitating the application of less invasive monitoring techniques in both preclinical and clinical settings. units.it

Table 2: Comparison of Dried Blood Spot (DBS) and Volumetric Absorptive Microsampling (VAMS) for N-Desmethyltamoxifen Analysis

| Parameter | Dried Blood Spot (DBS) | Volumetric Absorptive Microsampling (VAMS) |

|---|---|---|

| Sample Type | Whole blood spot on filter paper | Fixed volume of blood absorbed onto a tip |

| Extraction Recovery | Satisfactory | Slightly higher than DBS |

| Sample Stability | Stable for up to 2 months | Stable for up to 2 months |

| Correlation with Plasma | High correlation | High correlation |

| Mean Concentration Difference | Not significantly different from VAMS/Plasma | Not significantly different from DBS/Plasma |

Data sourced from research on DBS and VAMS method development. nih.govresearchgate.net

In vivo studies using ER+ breast cancer models, including PDX models, have investigated tamoxifen in combination with agents like the CDK4/6 inhibitor palbociclib (B1678290) and the mTOR inhibitor everolimus. oncotarget.com These studies have demonstrated that such combinations can lead to a more profound reduction in tumor volume compared to tamoxifen or the other agents alone. mdpi.comoncotarget.com Although these studies administer tamoxifen, the resulting therapeutic effect is attributable to the parent drug and its active metabolites, including N-Desmethyltamoxifen and its downstream product, endoxifen. Therefore, research into combination therapies in animal models implicitly involves the activity of N-Desmethyltamoxifen.

Advanced Analytical Methodologies for N Desmethyltamoxifen and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of N-Desmethyltamoxifen and other Tamoxifen (B1202) metabolites. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC) offer varying degrees of sensitivity, selectivity, and resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the determination of N-Desmethyltamoxifen in biological samples. It offers robust and reliable quantification, often coupled with different detection methods to enhance sensitivity and specificity.

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a common method for quantifying N-Desmethyltamoxifen. A highly sensitive HPLC-UV method for the simultaneous determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and endoxifen (B1662132) in human plasma has been developed and validated. nih.govovid.com This method employs a two-step liquid-liquid extraction for sample preparation and a reversed-phase separation. nih.govovid.com The analysis is typically performed with a C18 column under isocratic elution conditions. nih.govovid.com The mobile phase often consists of a mixture of a buffer, such as triethylammonium phosphate, and an organic solvent like acetonitrile. nih.govovid.com This method has demonstrated good precision, with coefficients of variation (CV%) lower than 10.53%, and accuracy in the range of 93.0–104.2%. nih.gov The lower limits of quantification are adequate to measure clinically relevant concentrations in plasma samples, with median plasma levels of N-desmethyltamoxifen found to be 124.83 ng/ml in one study. nih.govovid.com

Table 1: HPLC-UV Method for N-Desmethyltamoxifen Analysis nih.govovid.com

| Parameter | Details |

|---|---|

| Column | Hypersil Gold® C18 (150mm × 4.6mm, 5µm) |

| Mobile Phase | Triethylammonium phosphate buffer 5mM pH 3.3 and acetonitrile (57:43, v/v) |

| Elution | Isocratic |

| Total Run Time | 16 minutes |

| Accuracy | 93.0–104.2% |

| Precision (CV%) | < 10.53% |

| LLOQ (N-Desmethyltamoxifen) | 0.75–8.5 ng/ml |

To enhance sensitivity, HPLC systems can be equipped with fluorescence detectors. N-Desmethyltamoxifen does not natively fluoresce, but it can be converted to a fluorescent phenanthrene derivative through post-column photochemical reaction using UV irradiation. nih.gov This approach allows for quantification in human plasma down to subnanogram amounts. nih.gov

Several methods utilize this principle. One sensitive and reproducible assay employs liquid-liquid extraction and separates the compounds on a cyano column. nih.gov Another improved HPLC-fluorescence method uses an Agilent Extend C18 column and a mobile phase of methanol-1% triethylamine aqueous solution. nih.gov This method improved the limit of quantification for N-desmethyltamoxifen to 0.5 ng/ml. nih.gov The fluorescence detection typically uses an excitation wavelength of around 256-260 nm and an emission wavelength of 375-380 nm. nih.govnih.gov Studies have confirmed that HPLC with fluorescence detection offers an accurate and comparable alternative to LC-MS/MS for the quantification of tamoxifen and its metabolites. nih.govnih.govresearchgate.net

Table 2: Comparison of HPLC-Fluorescence Detection Methods

| Parameter | Method 1 (Lee et al., 2003) nih.gov | Method 2 (Zhu et al., 2008) nih.gov |

|---|---|---|

| Column | Cyano Column | Agilent Extend C18 |

| Mobile Phase | Acetonitrile-20 mM potassium phosphate buffer (pH 3; 35:65, v/v) | Methanol-1% triethylamine aqueous solution (pH 11; 82:18, v/v) |

| Detection | Post-column photocyclization, Fluorescence (λex=260 nm, λem=375 nm) | Offline UV irradiation, Fluorescence (λex=260 nm, λem=375 nm) |

| LLOQ (N-Desmethyltamoxifen) | Not specified | 0.5 ng/ml |

| Retention Time (N-Desmethyltamoxifen) | Not specified | 10 min |

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for N-Desmethyltamoxifen and its fellow metabolites due to its suitability for separating hydrophobic compounds. healthinformaticsjournal.com This technique employs a non-polar stationary phase, typically a C8 or C18 silica-based column, and a polar mobile phase. healthinformaticsjournal.comtandfonline.com

The separation of Tamoxifen and its metabolites, including N-Desmethyltamoxifen, is achieved by optimizing the mobile phase composition, which usually consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govtandfonline.com For instance, one RP-HPLC method used a Waters Symmetry C8 column with a mobile phase of 50% acetonitrile in 100 mM ammonium acetate buffer (pH 5.2). tandfonline.com Another sensitive method utilized a Hypersil Gold® C18 column with a mobile phase of triethylammonium phosphate buffer and acetonitrile. nih.govovid.com The choice of column and mobile phase conditions is optimized to achieve efficient separation and resolution from other metabolites and endogenous plasma components. healthinformaticsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as a High-Sensitivity Method

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recognized as a highly specific, sensitive, and accurate method for the quantification of N-Desmethyltamoxifen. nih.govnih.govresearchgate.net This technique has become a widely accepted reference method for measuring the blood levels of tamoxifen and its metabolites. nih.govnih.govresearchgate.net The high sensitivity of LC-MS/MS allows for low limits of quantification. For example, some methods report the lower limit of quantification for N-desmethyltamoxifen to be around 0.4 to 2.0 ng/mL. nih.gov

LC-MS/MS methods are characterized by their specificity, which arises from the mass spectrometer's ability to selectively monitor specific precursor-to-product ion transitions for the analyte. One study reported the linearity of an LC-MS/MS method to be up to 500 ng/mL for N-desmethyltamoxifen. nih.gov Comparative studies have shown no significant differences between the mean concentrations of N-Desmethyltamoxifen measured by LC-MS/MS (181 ng/mL) and a validated HPLC-fluorescence method (184 ng/mL), confirming the accuracy of well-developed HPLC methods. nih.govnih.govresearchgate.net However, the primary advantages of LC-MS/MS remain its superior sensitivity and selectivity, making it ideal for studies requiring the detection of very low metabolite concentrations. nih.govnih.gov

Table 3: Performance Characteristics of an LC-MS/MS Method nih.govnih.govresearchgate.net

| Analyte | Mean Concentration (ng/mL) | Standard Deviation (SD) |

|---|---|---|

| N-Desmethyltamoxifen (ND-tam) | 181 | 69 |

| Tamoxifen | 105 | 44 |

| Endoxifen | 12.6 | 7.5 |

| 4-Hydroxytamoxifen (4-HT) | 1.9 | 1.0 |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.govtandfonline.comtandfonline.com Several UPLC-MS/MS methods have been developed for the rapid and sensitive quantification of N-Desmethyltamoxifen and other metabolites in human plasma. nih.govtandfonline.comtandfonline.com

These methods often involve a simple protein precipitation step for sample preparation, followed by analysis on a C18 analytical column. nih.govtandfonline.comtandfonline.com A key advantage is the significantly reduced run time; one validated method achieved a total run time of just 4.5 minutes. nih.govtandfonline.com This method demonstrated excellent linearity for N-Desmethyltamoxifen in the range of 1 to 500 ng/ml. nih.govtandfonline.com Another UPLC-MS/MS method performed the separation of N-desmethyl-tamoxifen and other metabolites within 13 minutes with high precision (inter-day CV%: 2.5-7.8%) and accuracy (-1.4 to +5.8%). nih.gov The enhanced resolution of UPLC allows for efficient separation from interfering matrix components and isomeric metabolites, leading to more accurate quantification. nih.govtandfonline.com

Table 4: UPLC Method Parameters for N-Desmethyltamoxifen Analysis nih.govtandfonline.com

| Parameter | Details |

|---|---|

| Technique | UPLC-MS/MS |

| Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Water with 0.5% formic acid and Acetonitrile with 0.5% formic acid |

| Flow Rate | 0.6 ml/min |

| Total Run Time | 4.5 minutes |

| Linearity (N-Desmethyltamoxifen) | 1–500 ng/ml |

| Retention Time (N-Desmethyltamoxifen) | 1.96 min |

Gas Chromatography (GC) Applications in Metabolite Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has been a valuable tool for the analysis of Tamoxifen and its metabolites, including N-Desmethyltamoxifen. This technique offers high specificity for identifying and quantifying these compounds in biological matrices such as plasma and tumor tissue extracts nih.govnih.gov. In GC-MS methods, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity, allowing for the precise measurement of target analytes nih.govnih.gov.

One of the challenges in using GC for compounds like N-Desmethyltamoxifen is their non-volatile nature, which typically necessitates a derivatization step to increase their volatility for analysis ovid.com. Despite this extra step, GC-MS has been successfully used to identify N-Desmethyltamoxifen with certainty in patient plasma based on relative retention times and mass spectral comparison with authentic standards nih.gov. Studies have used this methodology to measure the concentration of N-Desmethyltamoxifen in various biological fractions, confirming its presence as one of the most abundant metabolites alongside Tamoxifen nih.gov. For instance, one GC-MS method reported plasma concentration ranges of 185-491 ng/mL for N-Desmethyltamoxifen in patients nih.gov.

Quantitative Analytical Strategies

The development of robust quantitative strategies is essential for pharmacokinetic and therapeutic drug monitoring studies involving N-Desmethyltamoxifen. These strategies encompass method development and validation, the use of appropriate standards, determination of sensitivity limits, and effective sample purification.

Development and Validation of Analytical Methods for N-Desmethyltamoxifen

Numerous analytical methods have been developed and validated for the simultaneous determination of Tamoxifen and its key metabolites, including N-Desmethyltamoxifen. While modern methods predominantly use liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection has also been established nih.govnih.gov.

Validation of these methods is performed according to international guidelines to ensure their reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability nih.govcell.com. For example, a validated UPLC–MS/MS method demonstrated excellent linearity for N-Desmethyltamoxifen over a concentration range of 1 to 500 ng/mL in human plasma nih.gov. Similarly, an HPLC-PDA method showed good performance with precision assays yielding coefficients of variation (CV) lower than 10.53% and accuracy between 93.0% and 104.2% nih.gov. The accuracy and precision of a GC-MS method were demonstrated with precision CV values ranging from 4.3% to 11% for Tamoxifen and its metabolites nih.gov.

| Method | Analyte | Linearity Range (ng/mL) | Matrix | Reference |

| UPLC-MS/MS | N-Desmethyltamoxifen | 1 - 500 | Human Plasma | nih.gov |

| HPLC-PDA | N-Desmethyltamoxifen | 8.5 - 250 | Human Plasma | nih.gov |

| LC-MS/MS | N-Desmethyltamoxifen | 0.5 - 200 | Human Plasma | researchgate.net |

| LC-MS/MS | N-Desmethyltamoxifen | 1 - 1,000 | FFPE Tissue | nih.gov |

Utilization of Internal Standards in Research Assays

The use of an internal standard (IS) is a critical component of quantitative bioanalysis to correct for variability during sample preparation and analysis ncn.gov.pl. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical chemical and physical properties, ensuring similar behavior during extraction, chromatography, and ionization nih.govreddit.com.

For the quantification of N-Desmethyltamoxifen, deuterated analogs such as N-desmethyl-tamoxifen-d5 are commonly used nih.govnih.gov. Using a SIL-IS helps to compensate for potential analyte loss during sample processing and corrects for matrix effects in mass spectrometry, thereby improving the accuracy and precision of the measurement nih.govncn.gov.pl. In cases where a SIL-IS is not available, other compounds with similar chemical structures and chromatographic behavior, such as propranolol, have been utilized cell.comscialert.net.

Determination of Limits of Detection and Quantification for Research Samples

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy wikipedia.org. These parameters are crucial for determining the sensitivity of an analytical method, especially when measuring low concentrations of metabolites in clinical samples.

Modern analytical techniques, particularly those based on LC-MS/MS, have achieved very low LOQs for N-Desmethyltamoxifen. For instance, a UPLC-MS/MS method reported an LOQ of 0.5 ng/mL for N-Desmethyltamoxifen in human plasma nih.gov. An HPLC method with PDA detection established an LOQ of 8.5 ng/mL nih.gov. The high sensitivity of these methods is adequate for measuring the clinically relevant concentrations of N-Desmethyltamoxifen found in patient samples nih.govnih.gov.

| Method | LOQ (ng/mL) | LOD (ng/mL) | Matrix | Reference |

| UPLC-MS/MS | 0.5 | 0.5 | Human Plasma | nih.gov |

| HPLC-PDA | 8.5 | 2.55 | Human Plasma | nih.gov |

| LC-MS/MS | 1.0 | Not Reported | Dried Blood Spot | nih.gov |

| HPLC-Fluorescence | Not Reported | <1.0 | Human Plasma | nih.gov |

Sample Preparation Techniques for Complex Biological Matrices (e.g., Liquid-Liquid Extraction)

Effective sample preparation is a critical step to remove interferences from complex biological matrices like plasma, serum, or tissue and to concentrate the analyte before analysis. Several techniques are employed for the extraction of N-Desmethyltamoxifen.

Liquid-Liquid Extraction (LLE) : This is a common technique where the sample is mixed with an immiscible organic solvent (e.g., hexane, ethyl acetate) to extract the analytes based on their solubility researchgate.netscialert.netnih.gov. A two-step LLE has been used effectively for plasma samples, providing clean extracts for HPLC analysis nih.gov.

Solid-Phase Extraction (SPE) : In SPE, the sample is passed through a solid sorbent (e.g., C18 cartridge) that retains the analyte, which is then selectively washed and eluted nih.gov. This method is known for producing very clean extracts and can be automated, though it can also be more expensive than LLE nih.gov.

Protein Precipitation (PP) : This is a simpler and faster method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins nih.govcell.comnih.gov. The supernatant containing the analyte is then collected for analysis. While fast, it may be less effective at removing other interferences compared to LLE or SPE nih.gov.

| Preparation Technique | Principle | Common Solvents/Materials | Biological Matrix | Reference |

| Liquid-Liquid Extraction (LLE) | Partitioning between aqueous sample and immiscible organic solvent | Hexane, Ethyl Acetate, Diethyl Ether | Plasma | nih.govscialert.netnih.gov |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution | C18 cartridges | Plasma | nih.gov |

| Protein Precipitation | Removal of proteins by adding an organic solvent | Acetonitrile, Methanol | Plasma, Serum | nih.govcell.comnih.gov |

| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto a solid support, and analytes are eluted with an organic solvent | MTBE, EtOAc, DCM | Plasma, Urine | biotage.co.jp |

Evolution and Refinement of Analytical Approaches for Tamoxifen Metabolites

The analytical methods for quantifying Tamoxifen metabolites have evolved significantly over the past decades, driven by the need for greater sensitivity, specificity, and throughput nih.gov.

Early methods relied on techniques like thin-layer chromatography (TLC) and gas chromatography (GC) ovid.comnih.gov. While GC-MS provided good specificity, it often required time-consuming derivatization steps ovid.com. The 1980s and 1990s saw the widespread adoption of High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detectors nih.govnih.gov. Post-column UV irradiation could be used to convert N-Desmethyltamoxifen into a highly fluorescent phenanthrene derivative, enabling detection of sub-nanogram amounts nih.gov.

The most significant advancement has been the advent of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.net. This technique has become the gold standard due to its superior sensitivity, specificity, and speed nih.govtandfonline.com. The development of Ultra-High Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, has further reduced analysis times to just a few minutes while improving resolution nih.govtandfonline.com. These modern LC-MS/MS methods allow for the simultaneous quantification of Tamoxifen and a full panel of its metabolites, including N-Desmethyltamoxifen, from small sample volumes like 50-100 µL of plasma nih.govnih.gov. This evolution has been crucial for advancing research in pharmacokinetics and personalized medicine for Tamoxifen therapy nih.gov.

Addressing Challenges in Metabolite Identification and Quantification

The accurate identification and quantification of N-Desmethyltamoxifen (NDT) and other tamoxifen metabolites in biological matrices present significant analytical challenges. These challenges stem from the complexity of the biological samples, the wide range of metabolite concentrations, and the structural similarity of the analytes. Overcoming these hurdles is crucial for therapeutic drug monitoring and pharmacokinetic studies.

A primary challenge is the simultaneous measurement of tamoxifen and its various metabolites, which are present at vastly different concentrations. For instance, plasma concentrations of tamoxifen and NDT can be in the range of 20-307 ng/mL and 25-530 ng/mL respectively, while active metabolites like 4-hydroxytamoxifen (4-OHT) and endoxifen can be as low as 0.22-200 ng/mL and 0.32-19 ng/mL. nih.gov This necessitates analytical methods with a wide dynamic range and high sensitivity, especially for the less abundant but highly potent metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference method for this purpose due to its high sensitivity and specificity. researchgate.netnih.gov However, even with this advanced technology, challenges such as matrix effects, where components of the biological sample interfere with analyte ionization, can compromise accuracy. researchgate.net Sample preparation is a critical step to mitigate these effects. Techniques like protein precipitation and liquid-liquid extraction are commonly employed to clean up samples before analysis. nih.govnih.govmdpi.com

Another significant challenge is the chromatographic separation of structurally similar metabolites, including geometric isomers. For example, endoxifen and 4-hydroxytamoxifen can exist as E/Z isomers, which may possess different biological activities. nih.gov Developing chromatographic conditions that can resolve these isomers is essential for accurate quantification and understanding their specific pharmacological roles. nih.gov

The development of robust and validated bioanalytical methods is paramount. These methods are typically validated according to guidelines from regulatory bodies like the US FDA, assessing parameters such as linearity, precision, accuracy, recovery, and stability. nih.govnih.gov The use of stable isotope-labeled internal standards is a common strategy to improve the accuracy and precision of quantification by compensating for variability during sample preparation and analysis. nih.govresearchgate.netnih.gov

Recent advancements have focused on developing rapid and efficient methods, such as Ultra-Performance Liquid Chromatography (UPLC)-MS/MS, which can significantly reduce run times without compromising separation quality. nih.govtandfonline.com Methods have been developed with run times as short as 4.5 to 10 minutes for the simultaneous quantification of tamoxifen and its key metabolites. nih.govnih.gov Furthermore, alternative sampling techniques like dried blood spot (DBS) and volumetric absorptive microsampling (VAMS) are being explored to offer less invasive and more convenient sample collection methods. cell.comresearchgate.netui.ac.id

The tables below summarize key performance characteristics of various advanced analytical methods developed to quantify N-Desmethyltamoxifen and other major tamoxifen metabolites.

Table 1: Linearity Ranges of UPLC-MS/MS Methods for Tamoxifen Metabolites

| Compound | Linearity Range (ng/mL) | Reference |

| N-Desmethyltamoxifen | 1 - 500 | nih.gov |

| Tamoxifen | 1 - 500 | nih.gov |

| Endoxifen | 0.2 - 100 | nih.gov |

| 4-Hydroxytamoxifen | 0.1 - 50 | nih.gov |

| N-Desmethyltamoxifen | 2 - 600 | cell.com |

| Tamoxifen | 2.5 - 200 | cell.com |

| Endoxifen | 2.4 - 40 | cell.com |

| 4-Hydroxytamoxifen | 1.5 - 30 | cell.com |

Table 2: Lower Limits of Quantification (LLOQ) for Tamoxifen and its Metabolites

| Compound | LLOQ (ng/mL) | Analytical Method | Reference |

| N-Desmethyltamoxifen | 0.5 | UPLC-MS/MS | nih.gov |

| Tamoxifen | 0.5 | UPLC-MS/MS | nih.gov |

| Endoxifen | 0.2 | UPLC-MS/MS | nih.gov |

| 4-Hydroxytamoxifen | 0.1 | UPLC-MS/MS | nih.gov |

| N-Desmethyltamoxifen | 1.78 | UPLC-MS/MS | nih.gov |

| Tamoxifen | 1.86 | UPLC-MS/MS | nih.gov |

| Endoxifen | 0.187 | UPLC-MS/MS | nih.gov |

| 4-Hydroxytamoxifen | 0.194 | UPLC-MS/MS | nih.gov |

| N-Desmethyltamoxifen | 0.25 | LC-MS/MS | researchgate.netnih.gov |

| Tamoxifen | 0.25 | LC-MS/MS | researchgate.netnih.gov |

| 4-Hydroxytamoxifen | 0.25 | LC-MS/MS | researchgate.netnih.gov |

| Tamoxifen-N-oxide | 1.0 | LC-MS/MS | researchgate.netnih.gov |

Table 3: Precision and Accuracy of a Validated UPLC-MS/MS Method

| Analyte | Intra-assay Imprecision (% CV) | Inter-assay Imprecision (% CV) | Intra-assay Accuracy (% bias) | Inter-assay Accuracy (% bias) | Matrix | Reference |

| NDT | 2.24–13.07 | 5.01–12.03 | -17.29 to 14.00 | -19.69 to 14.49 | DBS | cell.com |

| END | 2.24–13.07 | 5.01–12.03 | -17.29 to 14.00 | -19.69 to 14.49 | DBS | cell.com |

| 4-HT | 2.24–13.07 | 5.01–12.03 | -17.29 to 14.00 | -19.69 to 14.49 | DBS | cell.com |

| TAM | 2.24–13.07 | 5.01–12.03 | -17.29 to 14.00 | -19.69 to 14.49 | DBS | cell.com |

| NDT | 0.58–11.18 | -12.64 to 15.35 | 3.50–9.48 | -1.02 to 5.79 | VAMS | cell.com |

| END | 0.58–11.18 | -12.64 to 15.35 | 3.50–9.48 | -1.02 to 5.79 | VAMS | cell.com |

| 4-HT | 0.58–11.18 | -12.64 to 15.35 | 3.50–9.48 | -1.02 to 5.79 | VAMS | cell.com |

| TAM | 0.58–11.18 | -12.64 to 15.35 | 3.50–9.48 | -1.02 to 5.79 | VAMS | cell.com |

Q & A

Basic: What is the role of N-Desmethyltamoxifen in tamoxifen's pharmacological activity, and how does its protein kinase C (PKC) inhibition compare to the parent compound?

N-Desmethyltamoxifen, the primary metabolite of tamoxifen, exhibits distinct biological properties. While it has weak antiestrogenic activity compared to tamoxifen, it is a ten-fold more potent PKC inhibitor (IC₅₀ = 25 µM) . This PKC inhibition is critical in modulating ceramide metabolism, particularly in acute myeloid leukemia (AML) cells, where it limits ceramide glycosylation and hydrolysis . Methodologically, researchers should prioritize in vitro PKC inhibition assays (e.g., using recombinant PKC isoforms) to compare potency and assess downstream effects on lipid signaling pathways.

Basic: What are the pharmacokinetic properties of N-Desmethyltamoxifen, and how can its levels be quantified in biological matrices?

N-Desmethyltamoxifen reaches steady-state plasma concentrations 3–8 weeks after tamoxifen administration, with a half-life of 9–14 days . Its metabolism involves CYP3A4, 2C9, and 2D6, and drug interactions (e.g., with rifampin or cyclosporine) can alter its clearance . For quantification, validated UPLC-ESI-MS/MS methods with volumetric absorptive microsampling (VAMS) are recommended, achieving a lower limit of quantification (LLOQ) of 2.0 ng/mL and enabling simultaneous analysis of tamoxifen, endoxifen, and 4-hydroxytamoxifen . Thin-layer chromatography (TLC) with mobile phases like toluene/cyclohexane/triethylamine (6.5:2.5:2 v/v/v) is also effective for purity testing in pharmaceutical formulations .

Advanced: How should researchers design experiments to evaluate the PKC inhibitory effects of N-Desmethyltamoxifen in preclinical models?

Experimental design should include:

- Dose-response profiling : Compare IC₅₀ values across PKC isoforms (e.g., α, βI, βII) using fluorescence-based kinase assays .

- Cellular models : Use AML cell lines to assess ceramide metabolism modulation via LC-MS-based lipidomics .

- Control for stability : Monitor metabolite degradation in cell culture media using stability-indicating HPLC methods .

- Cross-validate findings : Compare results with structurally distinct PKC inhibitors (e.g., bisindolylmaleimide VIII) to confirm specificity .

Advanced: How can contradictory data on N-Desmethyltamoxifen’s PKC inhibition potency be resolved?

Discrepancies in reported IC₅₀ values (e.g., 25 µM vs. ten-fold higher potency than tamoxifen) may arise from assay conditions (e.g., substrate concentration, isoform selectivity) or metabolite stability . To resolve contradictions:

- Standardize assays using recombinant human PKC isoforms.

- Include tamoxifen as a positive control in parallel experiments.

- Assess time-dependent effects, as prolonged incubation may enhance metabolite activity .

Advanced: What methodological considerations are critical for synthesizing high-purity N-Desmethyltamoxifen hydrochloride?

Synthesis optimization should focus on:

- Solvent selection : Use methanol or ethyl acetate for crystallization to minimize impurities .

- pH control : Maintain pH 2.4–3.5 during HCl salt formation to ensure stability .

- Purity validation : Employ HPLC with UV detection (λ = 254 nm) to confirm ≥99% purity and identify trace impurities like 4-hydroxytamoxifen .

Advanced: How do CYP2D6 polymorphisms influence N-Desmethyltamoxifen’s bioactivation, and how can this be modeled in vitro?

CYP2D6 variants (e.g., 2D617) reduce the formation of active metabolites like 4-hydroxy-N-desmethyltamoxifen . To model this:

- Use transiently transfected COS-7 cells expressing CYP2D6 variants.

- Measure metabolite formation via LC-MS/MS at clinically relevant concentrations (e.g., 80 µM N-desmethyltamoxifen) .

- Incorporate pharmacogenomic data from patient-derived hepatocytes to validate findings.

Advanced: How can preclinical data on N-Desmethyltamoxifen be translated into clinical trial design for cancer therapy?

Key considerations include:

- Dosing schedules : Align with tamoxifen’s steady-state kinetics (3–8 weeks for metabolite accumulation) .

- Biomarker selection : Monitor PKC activity in tumor biopsies via immunohistochemistry or phospho-specific antibodies.

- Safety endpoints : Track thromboembolic risks (e.g., DVT, pulmonary embolism) observed in tamoxifen trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.